molecular formula C18H31BO B14412086 2,4,6-Trimethylphenyl ethyl(heptyl)borinate CAS No. 87115-60-4

2,4,6-Trimethylphenyl ethyl(heptyl)borinate

Cat. No.: B14412086
CAS No.: 87115-60-4
M. Wt: 274.3 g/mol
InChI Key: UNROGOUHCAGHMS-UHFFFAOYSA-N
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Description

2,4,6-Trimethylphenyl ethyl(heptyl)borinate is an organoboron compound that belongs to the class of boronic esters. These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. Boronic esters have been extensively studied for their applications in various fields, including drug delivery, sensing, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trimethylphenyl ethyl(heptyl)borinate typically involves the reaction of 2,4,6-trimethylphenylboronic acid with ethyl(heptyl)borinate under mild conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of boronic esters often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of boronic acids can help mitigate the cost of production .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trimethylphenyl ethyl(heptyl)borinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,4,6-Trimethylphenyl ethyl(heptyl)borinate involves its ability to form stable complexes with various substrates. The boron atom in the compound can interact with diol groups in carbohydrates, proteins, and other biomolecules, leading to the formation of cyclic boronate esters. These interactions can modulate the activity of enzymes and other molecular targets, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Trimethylphenyl ethyl(heptyl)borinate is unique due to its specific structure, which imparts distinct reactivity and stability compared to other boronic esters. Its ability to form stable complexes with a wide range of substrates makes it particularly valuable in various scientific and industrial applications .

Properties

CAS No.

87115-60-4

Molecular Formula

C18H31BO

Molecular Weight

274.3 g/mol

IUPAC Name

ethyl-heptyl-(2,4,6-trimethylphenoxy)borane

InChI

InChI=1S/C18H31BO/c1-6-8-9-10-11-12-19(7-2)20-18-16(4)13-15(3)14-17(18)5/h13-14H,6-12H2,1-5H3

InChI Key

UNROGOUHCAGHMS-UHFFFAOYSA-N

Canonical SMILES

B(CC)(CCCCCCC)OC1=C(C=C(C=C1C)C)C

Origin of Product

United States

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